molecular formula C28H27ClF2N5O9P B14030904 3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol (3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate

3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol (3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate

Cat. No.: B14030904
M. Wt: 682.0 g/mol
InChI Key: QPFPEXKJGICONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCR-1481B1 involves multiple steps, including the formation of key intermediates and their subsequent coupling.

Industrial Production Methods

Industrial production methods for SCR-1481B1 are not publicly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

SCR-1481B1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

SCR-1481B1 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

SCR-1481B1 exerts its effects by inhibiting the activity of c-MET and VEGFR2. These receptors are involved in various cellular processes, including proliferation, survival, and angiogenesis. By inhibiting these receptors, SCR-1481B1 can reduce tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: A multi-kinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, and other kinases.

    Tivozanib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.

    Pazopanib: Targets VEGFR, PDGFR, and c-Kit

Uniqueness

SCR-1481B1 is unique in its dual inhibition of c-MET and VEGFR2, making it particularly effective in cancers dependent on MET activation. This dual targeting distinguishes it from other kinase inhibitors that may only target a single receptor or a different combination of receptors .

Properties

Molecular Formula

C28H27ClF2N5O9P

Molecular Weight

682.0 g/mol

IUPAC Name

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl [2-amino-3-hydroxy-2-(hydroxymethyl)propyl] hydrogen phosphate

InChI

InChI=1S/C28H27ClF2N5O9P/c29-24-23(7-8-34-26(24)32)45-22-6-5-18(9-21(22)31)35-27(40)20-11-36(10-19(25(20)39)16-1-3-17(30)4-2-16)15-44-46(41,42)43-14-28(33,12-37)13-38/h1-11,37-38H,12-15,33H2,(H2,32,34)(H,35,40)(H,41,42)

InChI Key

QPFPEXKJGICONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)OCC(CO)(CO)N)F

Origin of Product

United States

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